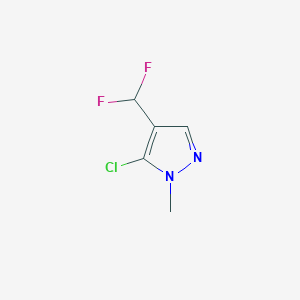

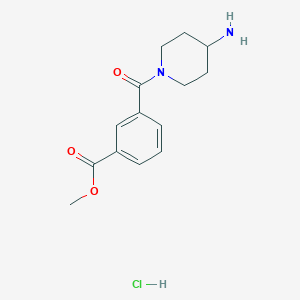

![molecular formula C15H15N3O3 B2952963 3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid CAS No. 844651-18-9](/img/structure/B2952963.png)

3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amines . The mixtures were refluxed for 12–48 h, allowed to reach room temperature, and water was added to precipitate out the products .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzofuro[3,2-d]pyrimidin-4-yl group attached to an amino propanoic acid via an ethyl linker. This structure is likely to contribute to its unique properties and potential applications in scientific research.Aplicaciones Científicas De Investigación

Antioxidant and Antimicrobial Properties

Compounds containing benzofuro and pyrimidine rings, such as parabens and gallic acid derivatives, have been extensively studied for their antioxidant and antimicrobial properties. Parabens, for instance, are widely used as preservatives due to their ability to inhibit microbial growth, and gallic acid has been recognized for its potent antioxidant activities (Haman et al., 2015; Bai et al., 2020). These properties suggest that 3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid could potentially be explored for its efficacy in preserving products or as an antioxidant agent in pharmaceutical formulations.

Synthetic Chemistry and Drug Design

The structural complexity and potential for biological interaction inherent in compounds containing benzofuro and pyrimidine rings make them of great interest in synthetic chemistry and drug design. For instance, synthetic methodologies to access guanidinobenzazoles highlight the versatility and potential of benzazole derivatives in medicinal chemistry, suggesting avenues for the synthesis and application of compounds like 3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid in therapeutic contexts (Rosales-Hernández et al., 2022).

Endocrine and Health Effects

Studies on paraben esters, which share some structural motifs with benzofuro and pyrimidine compounds, have delved into their endocrine effects and potential health risks, highlighting the importance of understanding the biological interactions and safety profiles of such compounds (Darbre & Harvey, 2008). This area of research underscores the necessity for thorough toxicological and pharmacological characterization of compounds including 3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid to ensure their safe application in any context.

Polymer Science

The incorporation of specific functional groups into polymers can significantly alter their properties. Research into divalent metal salts of p-aminobenzoic acid for the synthesis of ionic polymers hints at the potential for incorporating compounds like 3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid into novel polymeric materials with unique characteristics (Matsuda, 1997).

Mecanismo De Acción

Target of Action

The specific target of the compound “3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid” is currently unknown. Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

Without specific information on the compound, we can only speculate based on similar structures. Pyrazolo[3,4-d]pyrimidine derivatives, for example, inhibit CDK2 by binding to its ATP-binding pocket, preventing the phosphorylation of downstream targets and thus halting cell cycle progression .

Biochemical Pathways

This could lead to cell cycle arrest and potentially induce apoptosis in cancer cells .

Pharmacokinetics

It’s worth noting that similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been found to have a clogp value less than 4 and molecular weight less than 400, suggesting good drug-likeness and potential for good bioavailability .

Result of Action

If it acts similarly to other cdk2 inhibitors, it could lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Propiedades

IUPAC Name |

3-[(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-2-11-17-13-9-5-3-4-6-10(9)21-14(13)15(18-11)16-8-7-12(19)20/h3-6H,2,7-8H2,1H3,(H,19,20)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQSATOXFWIGMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C(=N1)NCCC(=O)O)OC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxybenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2952884.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2952885.png)